molecular formula C8H9FN2O3 B8292750 4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

4-Amino-3-fluoro-2-(2-hydroxyethyl)nitrobenzene

Cat. No. B8292750
M. Wt: 200.17 g/mol
InChI Key: BJCALCRAOQNOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521663B2

Procedure details

To a solution of DIEA (1.80 mL, 10.6 mmol) and 2-(3-amino-2-fluoro-6-nitrophenyl)ethanol (0.88 g, 4.40 mmol), as prepared in the preceding step, in THF (10 mL) in an ice-bath was added a solution of acetyl chloride (319 μL, 4.49 mmol) in THF (5 mL). After stirring for 1.5 hour, the ice-bath was removed and the mixture was continued to stir at ambient temperature overnight. Additional acetyl chloride (63 μL, 0.88 mmol) was added, and the mixture was stirred for another 16 hours. The solvents were removed, and the mixture was partitioned between DCM and H2O. The organic layer was separated, and the aqueous layer was back-extracted with DCM. The organic layers were combined, washed with H2O (twice), dried over Na2SO4, concentrated, and flash chromatographed on silica gel eluting with EtOAc/DCM (0, 1, 2, and 5%) to give the title compound (0.73 g, 69% yield) as a yellow solid. 1H-NMR (400 MHz, CDCl3) δ 7.85 (dd, J=9.0, 1.5 Hz, 1H), 6.68 (t, J=8.9 Hz, 1H), 4.38-4.35 (m, 4H), 3.38 (dt, J=6.6, 2.8 Hz, 2H), 2.03 (s, 3H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
319 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
63 μL
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[NH2:10][C:11]1[C:12]([F:23])=[C:13]([CH2:20][CH2:21][OH:22])[C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1.[C:24](Cl)(=[O:26])[CH3:25]>C1COCC1>[C:24]([O:22][CH2:21][CH2:20][C:13]1[C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=[C:11]([NH2:10])[C:12]=1[F:23])(=[O:26])[CH3:25]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.88 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)[N+](=O)[O-])CCO)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
319 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
63 μL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
to stir at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between DCM and H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with DCM
WASH
Type
WASH
Details
washed with H2O (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed on silica gel eluting with EtOAc/DCM (0, 1, 2, and 5%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)OCCC1=C(C(=CC=C1[N+](=O)[O-])N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.